molecular formula C10H11IO3 B1442244 Ethyl 3-iodo-5-methoxybenzoate CAS No. 717109-27-8

Ethyl 3-iodo-5-methoxybenzoate

Cat. No.: B1442244
CAS No.: 717109-27-8
M. Wt: 306.1 g/mol
InChI Key: HNYZPGYTZQEBGU-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-methoxybenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by iodine and methoxy groups, respectively. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-iodo-5-methoxybenzoate can be synthesized through various methods. One common approach involves the iodination of ethyl 5-methoxybenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the benzene ring.

Another method involves the esterification of 3-iodo-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an organic solvent such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Oxidation: Potassium permanganate in an aqueous medium is used for the oxidation of the methoxy group.

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 3-iodo-5-methoxybenzyl alcohol.

    Oxidation: Formation of 3-iodo-5-methoxybenzoic acid.

Scientific Research Applications

Ethyl 3-iodo-5-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-5-methoxybenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new substituents. In reduction and oxidation reactions, the ester and methoxy groups are transformed into other functional groups, altering the compound’s chemical properties.

Comparison with Similar Compounds

Ethyl 3-iodo-5-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-5-methoxybenzoate: Similar structure but with a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the different halogen.

    Ethyl 3-iodo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position. This positional isomer may have different reactivity and applications.

    Ethyl 3-iodo-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group. This compound may have different chemical properties and applications due to the presence of the hydroxy group.

Biological Activity

Ethyl 3-iodo-5-methoxybenzoate is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group, a methoxy group, and an iodine atom attached to a benzene ring. Its molecular formula is C10H11IO3C_{10}H_{11}IO_3, with a molecular weight of approximately 292.1 g/mol. The iodine atom significantly influences the compound's chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity and leading to various biological responses. This property is particularly relevant in the context of drug discovery, where enzyme inhibitors are often sought after for therapeutic applications.
  • Receptor Modulation : this compound may interact with cellular receptors, influencing signal transduction pathways that regulate gene expression and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens. Its derivatives have been explored for potential use as antimicrobial agents in clinical settings.
  • Anticancer Potential : this compound has shown promise in anticancer research. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
Ethyl 3-bromo-5-methoxybenzoateContains bromine instead of iodineLower reactivity in substitution reactions
Ethyl 3-chloro-5-methoxybenzoateContains chlorine instead of iodineLess potent as an enzyme inhibitor

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • A study demonstrated the synthesis of various derivatives of this compound and assessed their biological activities using biochemical assays. The results indicated that certain derivatives exhibited enhanced potency against specific bacterial strains compared to the parent compound .
  • Another investigation utilized this compound as a precursor in the development of novel anticancer agents. The findings suggested that modifications to the methoxy group could significantly influence the compound's anticancer efficacy.

Properties

IUPAC Name

ethyl 3-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYZPGYTZQEBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-95-5
Record name ethyl 3-iodo-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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